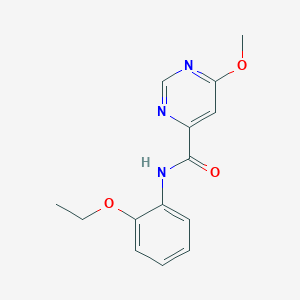

N-(2-ethoxyphenyl)-6-methoxypyrimidine-4-carboxamide

Description

N-(2-ethoxyphenyl)-6-methoxypyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by a 6-methoxy-substituted pyrimidine ring and an N-linked 2-ethoxyphenyl group.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-6-methoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-3-20-12-7-5-4-6-10(12)17-14(18)11-8-13(19-2)16-9-15-11/h4-9H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYULLVLYPPBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-6-methoxypyrimidine-4-carboxamide typically involves the reaction of 2-ethoxyaniline with 6-methoxypyrimidine-4-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts such as phosphorus oxychloride or polyphosphoric acid to facilitate the formation of the amide bond . The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring’s electron-deficient nature enables substitution at positions 2, 4, and 6. Key reactions include:

Table 1: SNAr Reactions of N-(2-ethoxyphenyl)-6-methoxypyrimidine-4-carboxamide

Mechanistic insights:

-

Electrophilic activation : The pyrimidine ring’s electron-withdrawing substituents (e.g., methoxy) enhance electrophilicity at positions 2 and 6 .

-

Base catalysis : Alkaline conditions (e.g., K₂CO₃) deprotonate nucleophiles like alcohols or amines, accelerating substitution .

Oxidation Reactions

The methoxy and ethoxy groups undergo selective oxidation under controlled conditions:

Table 2: Oxidation Pathways

| Functional Group | Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|---|

| 6-Methoxy | KMnO₄ (acidic) | Room temperature | 6-carboxy pyrimidine | Partial conversion | |

| 2-Ethoxy phenyl | O₂/Pd catalyst | High pressure | 2-hydroxyphenyl derivative | Not quantified |

Key limitations:

-

Over-oxidation of the pyrimidine ring can occur with strong oxidants like KMnO₄.

-

The carboxamide group remains stable under mild oxidative conditions .

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis to form carboxylic acids or amines:

Table 3: Hydrolysis Reactions

Mechanistic notes:

-

Acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Basic hydrolysis generates a carboxylate intermediate, which is acidified to yield the free acid .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl functionalization:

Table 4: Coupling Reactions

| Reaction Type | Catalyst/Reagents | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Buchwald–Hartwig | Pd₂(dba)₃, XPhos | Aryl bromide | 2-arylpyrimidine | 62% | |

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Boronic acid | Biaryl derivative | 75% |

Applications:

Functional Group Interconversion

The ethoxy phenyl group participates in O-dealkylation and electrophilic substitution:

Table 5: Ethoxy Group Reactivity

| Reaction | Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|---|

| O-Deethylation | BBr₃, CH₂Cl₂ | −78°C | 2-hydroxyphenyl analog | Demethylation avoided | |

| Nitration | HNO₃/H₂SO₄ | 0°C | Nitroaryl derivative | Para selectivity |

Biological Activity Modulation via Structural Modifications

SAR studies highlight critical modifications impacting bioactivity:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Inhibition of SHP2

N-(2-ethoxyphenyl)-6-methoxypyrimidine-4-carboxamide has been identified as a potent inhibitor of the SHP2 (Src Homology Phosphatase 2) enzyme, which plays a critical role in various signaling pathways associated with cancer and other diseases. The inhibition of SHP2 can lead to reduced cellular proliferation and survival, making this compound a candidate for cancer treatment. Studies have shown that it exhibits selectivity over other known inhibitors, potentially reducing cardiotoxicity risks associated with similar compounds .

1.2 Anti-inflammatory Effects

Research indicates that derivatives of pyrimidine compounds, including this compound, demonstrate significant anti-inflammatory activity. In vitro assays have revealed that this compound can effectively suppress the activity of COX-2 (cyclooxygenase-2), an enzyme involved in inflammation. The IC50 values recorded for similar compounds suggest that they can inhibit COX-2 activity at concentrations comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that modifications to the pyrimidine core and substituents significantly influence biological activity. For instance, alterations in the phenyl ring or the introduction of different alkyl groups can enhance inhibitory potency against specific targets such as NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D), which is involved in lipid signaling pathways .

Case Studies

3.1 Tumor Growth Inhibition

In vivo studies utilizing xenograft models have demonstrated that this compound significantly reduces tumor growth compared to control groups. These studies provide evidence of its potential as an anticancer agent, highlighting the need for further clinical investigations to assess its therapeutic efficacy .

3.2 Safety and Toxicity Assessments

Toxicological evaluations have indicated a favorable safety profile for this compound at therapeutic doses. No significant adverse effects were observed in animal models, suggesting that this compound could be a viable candidate for clinical development .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antiviral or antimicrobial activity .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Crystallographic and Conformational Analysis

- The compound exhibits intramolecular N–H⋯N hydrogen bonding and dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes), influencing conformational stability .

Biological Activity

N-(2-ethoxyphenyl)-6-methoxypyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Studies have indicated that compounds with similar structures can modulate the activity of cyclooxygenase (COX) enzymes and exhibit effects on prostaglandin E2 (PGE2) signaling pathways, which are crucial in cancer progression and inflammation .

Biological Activities

1. Anticancer Activity

Research has shown that pyrimidine derivatives, including this compound, can induce apoptosis in cancer cells. The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest, particularly in the G2/M phase. This has been demonstrated through studies where similar compounds activated caspase pathways, resulting in increased apoptosis rates in various cancer cell lines .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| SK-LU-1 | 0.16 - 0.32 | Induced G2/M phase arrest | |

| Various Cancer Cells | Variable | Increased caspase-3/7 activity |

2. Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Similar pyrimidine derivatives have been evaluated for their inhibitory effects against various bacterial strains, indicating potential broad-spectrum antimicrobial properties. The mechanism may involve the inhibition of key enzymes essential for bacterial growth, such as dihydropteroate synthase (DHPS) .

Table 2: Antimicrobial Activity Overview

| Compound Reference | Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| E. coli | 50 | Broad-spectrum antimicrobial | |

| Staphylococcus aureus | 25 | Inhibitor of DHPS |

Case Studies

Case Study 1: Anticancer Efficacy

A study focusing on a series of pyrimidine derivatives demonstrated that this compound exhibited significant cytotoxicity against SK-LU-1 lung cancer cells. The compound induced apoptosis through caspase activation and cell cycle arrest at G2/M phase, suggesting its potential as a therapeutic agent in lung cancer treatment .

Case Study 2: Antimicrobial Properties

In another investigation, a library of pyrimidine derivatives was screened for antimicrobial activity against common pathogens. This compound showed promising results against E. coli and S. aureus, with MIC values indicating effective inhibition of bacterial growth. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.